molecular formula C9H9NO3 B14840387 1-(5-Acetyl-4-hydroxypyridin-2-YL)ethanone

1-(5-Acetyl-4-hydroxypyridin-2-YL)ethanone

Cat. No.: B14840387
M. Wt: 179.17 g/mol
InChI Key: JUCLIWOFGABWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Acetyl-4-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C9H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Acetyl-4-hydroxypyridin-2-YL)ethanone can be synthesized through several methods. One common approach involves the acetylation of 4-hydroxypyridine. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Acetyl-4-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

1-(5-Acetyl-4-hydroxypyridin-2-YL)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Acetyl-4-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its hydroxyl and acetyl groups play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Hydroxypyridin-2-yl)ethanone: Similar structure but lacks the acetyl group.

    1-(3-Hydroxypyridin-4-yl)ethanone: Differently positioned hydroxyl group.

Uniqueness

1-(5-Acetyl-4-hydroxypyridin-2-YL)ethanone is unique due to the presence of both hydroxyl and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2,5-diacetyl-1H-pyridin-4-one

InChI

InChI=1S/C9H9NO3/c1-5(11)7-4-10-8(6(2)12)3-9(7)13/h3-4H,1-2H3,(H,10,13)

InChI Key

JUCLIWOFGABWCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C(=CN1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.